![molecular formula C18H21N3O2 B2638749 2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325526-78-9](/img/structure/B2638749.png)
2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPP and has been widely studied for its unique properties and mechanisms of action.
作用机制
The mechanism of action of EPPP involves its interaction with various proteins and enzymes in the body. EPPP has been shown to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in increased dopamine levels in the synapse, leading to enhanced dopaminergic signaling. EPPP has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
EPPP has been shown to have various biochemical and physiological effects in the body. In the brain, EPPP has been shown to increase dopamine levels, leading to enhanced dopaminergic signaling. This could have implications in the treatment of neurological disorders such as Parkinson's disease and addiction. In cancer cells, EPPP has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, leading to the induction of apoptosis and inhibition of tumor growth.
实验室实验的优点和局限性
One of the advantages of using EPPP in lab experiments is its potency and selectivity in inhibiting the dopamine transporter and various enzymes involved in cancer cell growth and survival. This makes it a valuable tool for studying the mechanisms of these proteins and developing novel therapeutic agents. However, one of the limitations of using EPPP is its potential toxicity and side effects, which could affect the validity of the results obtained from lab experiments.
未来方向
There are several future directions for the study of EPPP. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and addiction. Another direction is to explore its potential as a cancer therapy and develop novel therapeutic agents based on its mechanisms of action. Additionally, further studies are needed to determine its safety and potential side effects, which could affect its clinical use in the future.
合成方法
The synthesis of EPPP involves the reaction of 4-ethoxyaniline with 2-methylpropanal in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to obtain the final product, EPPP. This synthesis method has been extensively studied and optimized to obtain high yields of EPPP.
科学研究应用
EPPP has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, EPPP has been shown to act as a potent and selective inhibitor of the dopamine transporter, which could have implications in the treatment of neurological disorders such as Parkinson's disease and addiction. In cancer research, EPPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. EPPP has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets and develop novel therapeutic agents.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-23-15-7-5-14(6-8-15)16-11-17-18(22)20(12-13(2)3)9-10-21(17)19-16/h5-11,13H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQTOGROZYAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2638667.png)


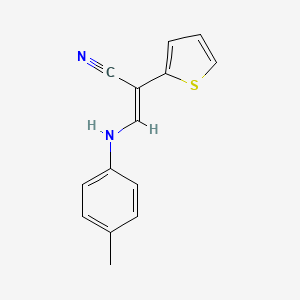
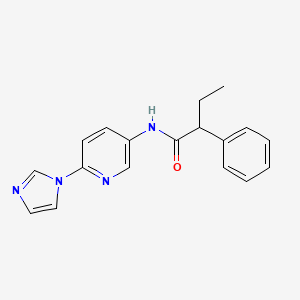
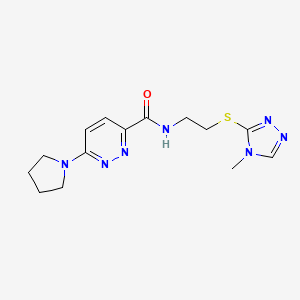
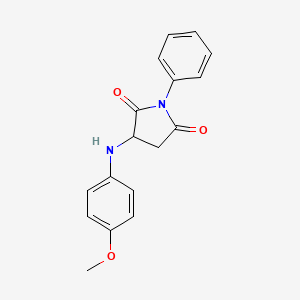
![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)
![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)
![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)
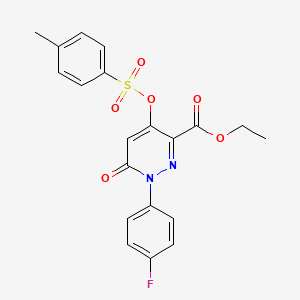
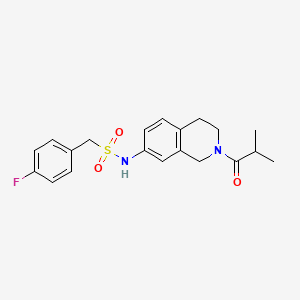
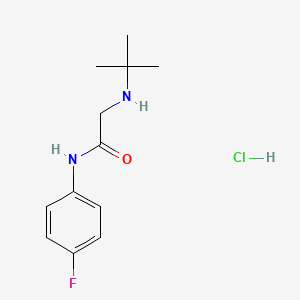
![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)